2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide
Description
2-Methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy-substituted aromatic ring and a pyrrolidinone-containing phenyl group. The compound’s stereoelectronic properties, such as hydrogen-bonding capacity (via the sulfonamide and pyrrolidinone groups) and lipophilicity (influenced by methoxy and methyl substituents), are critical for its biochemical interactions .
Properties
IUPAC Name |
2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-6-9-16(25-2)18(11-13)27(23,24)20-14-7-8-15(17(12-14)26-3)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAPMQLFCYUNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative, antibacterial, and antioxidative properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Methoxy groups : These are known to enhance lipophilicity and influence biological interactions.
- Pyrrolidine moiety : This nitrogen-containing ring can affect the compound's pharmacokinetics and receptor interactions.
- Sulfonamide group : Commonly associated with antibacterial properties.
Antiproliferative Activity
Recent studies have indicated that derivatives of sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to our target compound have shown IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colorectal cancer cells (HCT116).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide | MCF-7 | TBD |
| Related Compound A | MCF-7 | 3.1 |
| Related Compound B | HCT116 | 2.2 - 4.4 |
The specific antiproliferative activity of the target compound remains to be fully characterized, but preliminary data suggest it may exhibit similar potency as other methoxy-substituted sulfonamides .
Antibacterial Activity
The antibacterial potential of this compound is noteworthy, particularly against Gram-positive bacteria. Sulfonamide derivatives have been extensively studied for their ability to inhibit bacterial growth through competitive inhibition of essential enzymes.
| Bacteria | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 8 | Ampicillin |
| Enterococcus faecalis | 8 | Streptomycin |
| Escherichia coli | TBD | TBD |
In vitro studies have demonstrated that related compounds exhibit MIC values significantly lower than traditional antibiotics, indicating a promising avenue for further research into the antibacterial properties of our target compound .
Antioxidative Activity
Antioxidative properties are critical for compounds that may mitigate oxidative stress-related diseases. The presence of methoxy groups is believed to enhance the radical scavenging ability of these compounds.
| Compound | Assay Method | Result |
|---|---|---|
| Target Compound | DPPH Scavenging | TBD |
| Related Compound C | ABTS Assay | Strong Activity |
| Related Compound D | FRAP Assay | Moderate Activity |
Preliminary findings suggest that the compound may possess antioxidative capabilities comparable to established antioxidants such as butylated hydroxytoluene (BHT) .
Case Study 1: Antiproliferative Screening
A recent study screened a series of methoxy-substituted benzenesulfonamides for antiproliferative activity against various cancer cell lines. The results indicated that compounds with multiple methoxy substitutions exhibited enhanced activity, particularly against MCF-7 cells, with IC50 values ranging from 1.2 to 5.3 µM .
Case Study 2: Antibacterial Efficacy
In another investigation, a series of sulfonamide derivatives were tested for their antibacterial efficacy against a panel of pathogens. The results showed that certain derivatives had MIC values as low as 0.004 mg/mL against Enterococcus cloacae, highlighting the potential of these compounds in treating resistant bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a structural and functional analysis of related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Bioactivity: The target compound’s pyrrolidinone group may enhance binding to enzymes like carbonic anhydrase (CA) compared to simpler sulfonamides (e.g., acetazolamide). In contrast, Celecoxib’s pyrazole and trifluoromethyl groups optimize COX-2 binding, demonstrating how substituent bulk and electronegativity modulate target affinity.
Solubility and Pharmacokinetics :
- The methoxy groups in the target compound likely increase lipophilicity (logP ~2.5–3.0), reducing aqueous solubility compared to polar analogs like Furosemide (logP ~2.0). This trade-off may influence oral bioavailability.
Synthetic Complexity: The pyrrolidinone moiety requires multi-step synthesis (e.g., cyclization of γ-aminobutyric acid derivatives), akin to methods described for nucleotide analogs in .
Research Challenges and Methodological Considerations
- Structural Analysis: Tools like SHELXL () are critical for crystallographic refinement of such compounds, particularly to resolve the sulfonamide’s conformational flexibility and pyrrolidinone ring puckering .
- Synthetic Routes: highlights the use of protective groups (e.g., tert-butyldimethylsilyl) and phosphoramidite chemistry, which could be adapted for synthesizing the target compound’s methoxy and pyrrolidinone motifs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide?
- Methodology : Multi-step synthesis typically involves coupling a substituted benzenesulfonyl chloride with an amine-containing aromatic precursor. For example:
Sulfonylation : React 5-methyl-2-methoxybenzenesulfonyl chloride with 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline under basic conditions (e.g., pyridine or triethylamine) .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.
Q. How can the purity and structural integrity of the compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with a methanol/water mobile phase (UV detection at 254 nm) to confirm ≥98% purity .
- NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm), sulfonamide protons (δ ~7.5–8.5 ppm), and pyrrolidinone carbonyl (δ ~170–175 ppm in ) .
- Mass Spectrometry : Confirm molecular ion ([M+H]) using ESI-MS .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Poor aqueous solubility may require co-solvents (e.g., PEG-400) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture to prevent sulfonamide hydrolysis .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Approach :
Docking Studies : Use Schrödinger Suite or AutoDock to predict binding interactions with target proteins (e.g., enzymes or receptors). Focus on the sulfonamide and pyrrolidinone moieties as pharmacophores .
QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with experimental IC values to refine the methoxy and methyl groups .
- Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition) to validate models.
Q. What crystallographic techniques resolve structural ambiguities in polymorphic forms?
- Single-Crystal X-ray Diffraction (SCXRD) :
- Grow crystals via vapor diffusion (e.g., chloroform/hexane).
- Use SHELXL for refinement, focusing on the sulfonamide torsion angles and hydrogen-bonding networks (e.g., N–H···O interactions) .
Q. How can contradictory data in pharmacological assays be resolved?
- Case Example : Discrepancies in IC values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays).
- Resolution Strategy :
Standardize protocols (e.g., uniform ATP levels, incubation times).
Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Use statistical tools (e.g., Grubbs’ test) to identify outliers .
Q. What strategies mitigate off-target effects in cellular studies?
- Experimental Design :
- Proteome Profiling : Use affinity pulldown with a biotinylated analog and LC-MS/MS to identify non-target interactions .
- CRISPR Screening : Knock out suspected off-target genes and assess rescue of phenotype .
- Chemical Modification : Introduce steric hindrance (e.g., bulkier substituents on the phenyl ring) to reduce promiscuity .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of synthesis?
- Optimization :
- Catalysis : Screen Pd-based catalysts (e.g., Pd(OAc)/Xantphos) for Buchwald-Hartwig amination if applicable .
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 100°C, 30 min) .
Q. What analytical workflows confirm the compound’s stability in biological matrices?
- LC-MS/MS : Quantify degradation products in plasma or liver microsomes. Use isotopically labeled internal standards (e.g., -analogs) for accuracy .
- Metabolite Identification : Incubate with CYP450 isoforms (e.g., CYP3A4) and profile metabolites via HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
